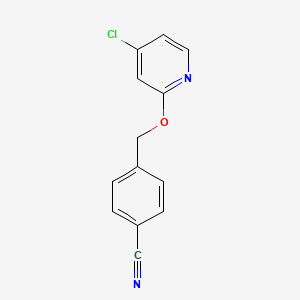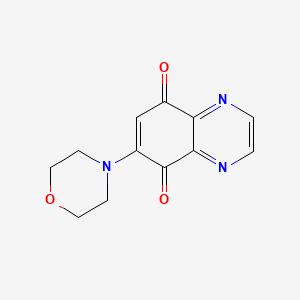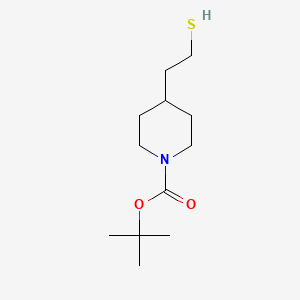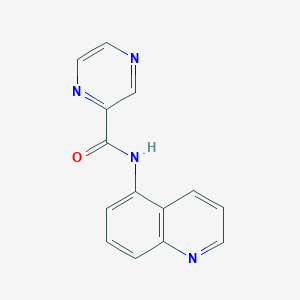
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is an organic compound that belongs to the family of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxo-2,3-dihydro-1H-inden-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde typically involves the reaction of phthalic anhydride with p-toluidene, followed by oxidation using hydrogen peroxide (H2O2) in ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are key considerations in industrial production.
化学反応の分析
Types of Reactions
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: Shares a similar core structure but differs in the functional groups attached to the aromatic ring.
3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide: Another compound with a related structure, used in different applications.
Uniqueness
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
143662-58-2 |
|---|---|
分子式 |
C16H10O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
4-(1,3-dioxoinden-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H10O3/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,14H |
InChIキー |
AYNWTBRWIUVJOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)








